molecular formula C13H21N5O2 B2653668 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione CAS No. 300388-03-8

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione

Cat. No.: B2653668
CAS No.: 300388-03-8
M. Wt: 279.344
InChI Key: FTZBNSFZGSIZLB-UHFFFAOYSA-N
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Description

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a synthetic compound belonging to the purine family. This compound is characterized by its unique structure, which includes an ethylamino group, a methyl group, and a 3-methylbutyl group attached to the purine ring. It is of interest in various scientific fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione typically involves multi-step organic reactions. One common method includes the alkylation of a purine derivative with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of solvents such as dimethylformamide or dimethyl sulfoxide and bases like potassium carbonate or sodium hydride to facilitate the alkylation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the ethylamino or methyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dealkylated compounds.

Scientific Research Applications

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

    Biology: Studied for its potential effects on cellular processes and enzyme activities.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 8-(Ethylamino)-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione
  • 3-Methyl-8-(methylamino)-7-(3-methylbutyl)purine-2,6-dione

Uniqueness

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

8-(Ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione is a purine derivative with significant biological activity. Its molecular formula is C13H21N5O2, and it has garnered interest for its potential therapeutic applications, particularly in the fields of biochemistry and medicine.

  • Molecular Weight : 279.3381 g/mol
  • CAS Number : 300388-03-8
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to interact with specific enzymes and receptors within biological systems. It can inhibit or activate various targets, influencing cellular processes such as nucleotide metabolism and signal transduction pathways.

Biological Activities

The compound has been studied for several biological activities:

  • Enzyme Interactions : It is used in biochemical assays to investigate enzyme interactions, particularly those involved in metabolic pathways. Studies indicate that it may inhibit enzymes related to nucleotide metabolism, thus affecting cell proliferation and survival.
  • Antiviral and Anticancer Potential : Preliminary research suggests that this compound may exhibit antiviral properties. Its structural similarity to purines allows it to interfere with viral replication mechanisms. Additionally, its anticancer potential is being explored due to its ability to modulate cell signaling pathways associated with tumor growth.
  • Pharmacological Applications : The compound shows promise in developing pharmaceuticals aimed at treating diseases linked to metabolic dysregulation and infections.

Case Study 1: Enzyme Inhibition

In a study focusing on the inhibition of the Type III secretion system (T3SS) in pathogenic bacteria, this compound was tested alongside other compounds. The results indicated that at concentrations around 50 μM, the compound significantly inhibited the secretion of virulence factors in Enteropathogenic E. coli (EPEC), suggesting its potential as a therapeutic agent against bacterial infections .

Case Study 2: Anticancer Activity

Research published in a medicinal chemistry journal highlighted the compound's ability to induce apoptosis in cancer cell lines. The study demonstrated that treatment with this purine derivative led to a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
8-(Dimethylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneStructureModerate enzyme inhibition
8-(Allylamino)-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dioneStructureAntiviral properties

Uniqueness : Compared to similar compounds, this compound exhibits unique substitution patterns that enhance its reactivity and biological efficacy.

Properties

IUPAC Name

8-(ethylamino)-3-methyl-7-(3-methylbutyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2/c1-5-14-12-15-10-9(18(12)7-6-8(2)3)11(19)16-13(20)17(10)4/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTZBNSFZGSIZLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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